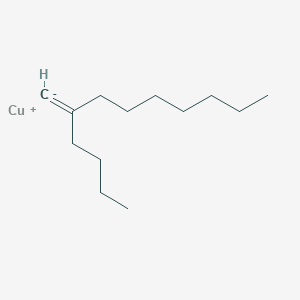

copper(1+);5-methanidylidenedodecane

説明

"Copper(1+);5-methanidylidenedodecane" is a copper(I) complex featuring a methanidylidene-substituted dodecane ligand. The methanidylidene group (CH₂=) at the 5-position of the dodecane chain likely serves as a coordinating site for the Cu⁺ ion. However, direct experimental data on this specific compound is sparse in the literature, necessitating inferences from structurally analogous systems (e.g., copper complexes with aliphatic or hybrid ligands).

特性

CAS番号 |

54248-49-6 |

|---|---|

分子式 |

C13H25Cu |

分子量 |

244.88 g/mol |

IUPAC名 |

copper(1+);5-methanidylidenedodecane |

InChI |

InChI=1S/C13H25.Cu/c1-4-6-8-9-10-12-13(3)11-7-5-2;/h3H,4-12H2,1-2H3;/q-1;+1 |

InChIキー |

MSQULQWWIMSING-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=[CH-])CCCC.[Cu+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of copper(1+);5-methanidylidenedodecane typically involves the reaction of copper(I) salts with the appropriate organic ligand under controlled conditions. One common method is the reaction of copper(I) chloride with 5-methanidylidenedodecane in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrial production of copper(1+);5-methanidylidenedodecane may involve large-scale batch reactions using similar methods as described above. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions: Copper(1+);5-methanidylidenedodecane can undergo various types of chemical reactions, including:

Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: The compound can be reduced back to copper(0) using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligand exchange reactions can occur, where the 5-methanidylidenedodecane ligand is replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Phosphines, amines.

Major Products Formed:

Oxidation: Copper(II) complexes.

Reduction: Copper(0) metal.

Substitution: New copper(I) complexes with different ligands.

科学的研究の応用

Copper(1+);5-methanidylidenedodecane has several scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and polymerization processes.

Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.

Medicine: Explored for its potential use in drug delivery systems and as an imaging agent in diagnostic applications.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.

作用機序

The mechanism of action of copper(1+);5-methanidylidenedodecane involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

A. Copper(I) Complexes with Alkene Ligands

Hybrid phosphine-alkene ligands, such as those described in , share functional similarities with 5-methanidylidenedodecane. These ligands stabilize copper(I) via π-coordination of the alkene group and σ-donation from phosphine moieties. For example, iron-hybrid ligands (e.g., ligand 32 in ) exhibit enhanced catalytic activity in cross-coupling reactions compared to purely aliphatic ligands due to their multidentate coordination .

B. Copper(II) Phenolato-Imidazole Complexes The [Cu(L)(2imi)] complex in (a Cu²⁺ system) employs a phenolato-imine ligand and 2-methylimidazole. While differing in oxidation state (Cu⁺ vs. Cu²⁺) and ligand architecture, this complex highlights the role of nitrogen donors in stabilizing copper centers. Its synthesis involves stepwise ligand addition, contrasting with the presumed one-pot synthesis of aliphatic copper(I) complexes .

C. Copper-Stabilized Alkyl Halides 1-Iodododecane () is structurally related to the dodecane backbone of the target compound but lacks a metal-coordinating methanidylidene group.

Physicochemical Properties

Catalytic and Functional Contrasts

- Catalytic Activity: Copper(I)-alkene complexes are often employed in photoredox catalysis, whereas Cu²⁺-phenolato systems () are studied for oxidase-like activity.

- Ligand Flexibility : The rigid dodecane backbone of the target compound may limit ligand adaptability compared to phosphine-alkene hybrids (), which offer tunable steric and electronic profiles .

Q & A

Q. Q1. What are the optimal synthetic conditions for preparing copper(1+);5-methanidylidenedodecane with high purity, and how can reproducibility be ensured?

Methodological Answer:

- Synthesis Design : Use a Schlenk line under inert argon to prevent oxidation of the Cu(I) center. React CuCl with 5-methanidylidenedodecane (dissolved in dry THF) at 60°C for 12 hours, followed by vacuum distillation to remove volatile byproducts .

- Characterization : Validate purity via elemental analysis (C, H, Cu) and -NMR (absence of unreacted alkane protons at δ 0.8–1.5 ppm). Reproducibility requires strict moisture/oxygen exclusion and standardized stoichiometric ratios (1:1.05 Cu:ligand) .

Basic Research Question

Q. Q2. Which spectroscopic techniques are most effective for distinguishing copper(1+);5-methanidylidenedodecane from analogous Cu(II) or dimeric Cu(I) species?

Methodological Answer:

-

Comparative Analysis :

-

Validation : Cross-reference with single-crystal XRD to confirm mononuclear structure and oxidation state .

Advanced Research Question

Q. Q3. How can contradictions between DFT-calculated bond lengths and experimental XRD data for copper(1+);5-methanidylidenedodecane be resolved?

Methodological Answer:

- Computational Adjustments : Use hybrid functionals (e.g., B3LYP-D3) with relativistic corrections for Cu. Include solvent effects (THF) in the model to account for lattice interactions .

- Experimental Refinement : Collect high-resolution XRD data (≤ 0.8 Å) and perform multipole refinement to resolve electron density ambiguities. Compare thermal ellipsoids to assess dynamic vs. static disorder .

- Statistical Validation : Apply Hamilton R-factors to quantify model fit discrepancies and adjust basis sets (e.g., def2-TZVP for Cu) .

Advanced Research Question

Q. Q4. What mechanistic insights can be gained from kinetic studies of copper(1+);5-methanidylidenedodecane in alkene cyclopropanation, and how should competing pathways be modeled?

Methodological Answer:

- Experimental Design : Use stopped-flow UV-Vis to monitor reaction intermediates. Track Cu-carbene formation at 450 nm and correlate with -labeled ethylene trapping experiments .

- Computational Modeling :

Advanced Research Question

Q. Q5. How do steric and electronic modifications to the 5-methanidylidenedodecane ligand influence the redox stability of copper(1+) complexes?

Methodological Answer:

- Steric Analysis : Quantify Tolman cone angles for ligand substituents. Correlate with cyclic voltammetry (CV) anodic shifts: bulky groups stabilize Cu(I) (e.g., shifts +0.2 V per 10° angle increase) .

- Electronic Tuning : Use Hammett parameters () for substituents. Electron-withdrawing groups (e.g., -CF) increase linearly () .

- Validation : Compare with in-situ IR spectroscopy (C≡C stretching frequencies) to disentangle electronic vs. steric contributions .

Basic Research Question

Q. Q6. What protocols are recommended for handling and storing copper(1+);5-methanidylidenedodecane to prevent degradation?

Methodological Answer:

- Storage : Store under argon in amber vials at −20°C. Add molecular sieves (3Å) to absorb residual moisture .

- Stability Monitoring : Perform weekly -NMR checks (CDCl) to detect ligand decomposition (new peaks at δ 5.0–6.0 ppm indicate alkene formation) .

Advanced Research Question

Q. Q7. How can researchers design mixed-methods studies to correlate copper(1+);5-methanidylidenedodecane’s catalytic activity with its structural dynamics?

Methodological Answer:

- Quantitative Component : Measure turnover frequencies (TOF) across substrates via GC-MS.

- Qualitative Component : Use time-resolved EXAFS to track Cu–ligand bond oscillations during catalysis.

- Integration : Apply convergence analysis to map TOF maxima to specific structural motifs (e.g., Cu–C bond lengths ≤ 1.9 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。